REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][NH:7][C:8]([C:10]1[S:11][C:12]([Br:15])=[CH:13][CH:14]=1)=[O:9])C(C)=O.[ClH:16]>>[ClH:16].[Br:15][C:12]1[S:11][C:10]([C:8]([NH:7][CH2:6][CH2:5][NH2:1])=[O:9])=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)CCNC(=O)C=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 300 ml under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5° the product
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=CC=C(S1)C(=O)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |